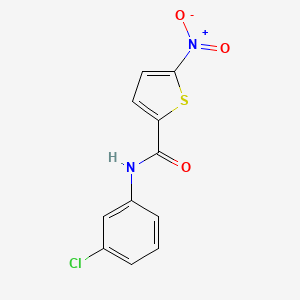

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDGKCKEBVMPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide typically involves the nitration of thiophene followed by the introduction of the carboxamide group. One common method involves the reaction of 3-chlorophenylamine with 5-nitrothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Tin(II) chloride, hydrochloric acid.

Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed

Reduction: Formation of N-(3-aminophenyl)-5-nitrothiophene-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxamide group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Key structural features :

- 3-Chlorophenyl group : The chlorine atom at the meta position of the phenyl ring may influence lipophilicity and steric bulk, affecting solubility and target binding.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide with its analogs reveals critical differences in substituents, synthesis yields, and inferred biological activities (Table 1).

Table 1: Comparative Analysis of Nitrothiophene Carboxamide Derivatives

Key Findings from Comparative Analysis

Antibacterial Activity

- Fluorinated Thiazolyl Derivatives: Compounds 24 and 11 () exhibit narrow-spectrum antibacterial activity, likely due to the thiazole ring’s ability to engage in hydrogen bonding and π-π stacking with bacterial targets . The difluorophenyl group in these compounds may enhance target affinity compared to monochloro substituents.

- Chlorophenyl vs.

Enzymatic Inhibition

Physicochemical Properties

- Molecular Weight : Derivatives with thiazolyl or benzothiazolyl groups (e.g., Compounds 24, CBK277772) have higher molecular weights (>328 g/mol) compared to the target compound (283.71 g/mol), which may influence pharmacokinetic profiles.

Biological Activity

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a nitro group and an amide linkage, which enhances its chemical reactivity and biological potential. The presence of the 3-chlorophenyl group is crucial for its activity, as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common reagents include:

- Solvents : Dichloromethane

- Catalysts : Triethylamine

- Reagents : Potassium permanganate for oxidation and sodium borohydride for reduction

The synthetic route usually includes the formation of the thiophene ring followed by the introduction of the nitro and chlorophenyl groups through electrophilic substitution reactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is believed to involve:

- Inhibition of bacterial enzymes : The nitro group may participate in redox reactions that disrupt bacterial metabolic pathways.

- Targeting resistant strains : Studies have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth, suggesting that this compound may follow suit .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells showed promising results, with the compound exhibiting cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

- Mechanism Insights : The compound may inhibit specific signaling pathways involved in cancer cell proliferation, although detailed mechanisms remain under investigation.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key findings from related studies:

Case Studies and Research Findings

- Antibacterial Efficacy Against Resistant Strains : A study focusing on nitrothiophene derivatives highlighted their effectiveness against efflux-deficient E. coli strains, suggesting that this compound may similarly act as a prodrug activated by bacterial nitroreductases .

- Cytotoxicity in Cancer Models : Research involving A549 cells demonstrated that treatment with this compound resulted in decreased cell viability, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.